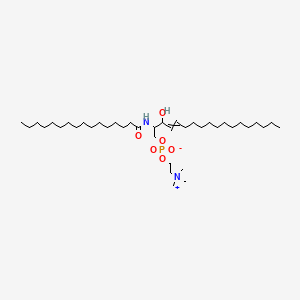

N-hexadecanoylsphingosine-1-phosphocholine

Description

Properties

IUPAC Name |

[2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H79N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30,32,37-38,42H,6-29,31,33-36H2,1-5H3,(H-,40,43,44,45) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKUXQNLWDTSLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H79N2O6P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of N Hexadecanoylsphingosine 1 Phosphocholine

De Novo Sphingomyelin (B164518) Synthesis Pathways

The de novo synthesis of sphingolipids, including N-hexadecanoylsphingosine-1-phosphocholine, originates in the endoplasmic reticulum with the formation of the ceramide backbone. nih.govmdpi.com Ceramide is then transported to the Golgi apparatus, where it serves as a precursor for the synthesis of sphingomyelin. mdpi.comthemedicalbiochemistrypage.org

Enzymatic Role of Sphingomyelin Synthase in this compound Formation.wikipedia.orgnih.govnih.gov

The final step in the de novo synthesis of this compound is catalyzed by the enzyme family of sphingomyelin synthases (SMS). wikipedia.org These enzymes are responsible for the transfer of a phosphocholine (B91661) head group from phosphatidylcholine to the ceramide backbone, resulting in the formation of sphingomyelin and diacylglycerol. ontosight.airesearchgate.net

There are two primary isoforms of sphingomyelin synthase in mammals:

SMS1: Predominantly located in the Golgi apparatus. helsinki.finih.gov

SMS2: Primarily found at the plasma membrane, with a smaller portion in the Golgi. nih.govhelsinki.finih.gov

Enzymes in this compound Synthesis

| Enzyme | Subcellular Location | Function |

|---|---|---|

| Sphingomyelin Synthase 1 (SMS1) | Golgi Apparatus | Catalyzes the transfer of phosphocholine from phosphatidylcholine to ceramide. helsinki.finih.gov |

| Sphingomyelin Synthase 2 (SMS2) | Plasma Membrane, Golgi Apparatus | Catalyzes the transfer of phosphocholine from phosphatidylcholine to ceramide. nih.govhelsinki.finih.gov |

Phosphatidylcholine as the Phosphorylcholine (B1220837) Donor in Sphingomyelin Synthesis.wikipedia.orgnih.gov

In the synthesis of this compound, phosphatidylcholine serves as the donor molecule for the phosphocholine head group. ontosight.ainih.gov The reaction catalyzed by sphingomyelin synthase involves the cleavage of the phosphodiester bond in phosphatidylcholine and the subsequent transfer of the phosphorylcholine moiety to the primary hydroxyl group of ceramide. nih.gov This reaction is crucial not only for the production of sphingomyelin but also for the generation of diacylglycerol, a significant second messenger in various signaling pathways. wikipedia.org

This compound Degradation Pathways

The breakdown of this compound is a critical process for the regulation of cellular signaling and the maintenance of lipid homeostasis. This degradation is primarily carried out by a class of enzymes known as sphingomyelinases. wikipedia.org

Lysosomal Hydrolysis by Acid Sphingomyelinase.wikipedia.orgnih.gov

Within the acidic environment of the lysosome, this compound is hydrolyzed by acid sphingomyelinase (aSMase). wikipedia.orgmdpi.com This enzyme cleaves the phosphocholine head group from sphingomyelin, yielding ceramide and phosphorylcholine. wikipedia.orgnih.gov The activity of aSMase is optimal at a low pH and is essential for the degradation of sphingomyelin that enters the lysosome through endocytosis or autophagy. rsc.orgnih.gov Deficiencies in aSMase activity lead to the accumulation of sphingomyelin within lysosomes, resulting in lysosomal storage disorders such as Niemann-Pick disease. wikipedia.orgnih.gov

Extralysosomal Hydrolysis by Neutral Sphingomyelinase.wikipedia.orgnih.gov

Outside of the lysosome, particularly at the plasma membrane and in the cytosol, this compound is broken down by neutral sphingomyelinase (nSMase). nih.govontosight.ai As their name suggests, these enzymes function optimally at a neutral pH. wikipedia.org The activation of nSMase is often triggered by various cellular stresses and signaling molecules, leading to the rapid generation of ceramide at the plasma membrane. nih.gov This localized production of ceramide can influence the biophysical properties of the membrane and initiate signaling cascades involved in processes like inflammation and apoptosis. nih.govjohnshopkins.edu

Enzymes in this compound Degradation

| Enzyme | Subcellular Location | Optimal pH | Function |

|---|---|---|---|

| Acid Sphingomyelinase (aSMase) | Lysosomes | Acidic | Hydrolyzes sphingomyelin to ceramide and phosphorylcholine. wikipedia.orgnih.gov |

| Neutral Sphingomyelinase (nSMase) | Plasma Membrane, Cytosol | Neutral | Hydrolyzes sphingomyelin to ceramide and phosphorylcholine. wikipedia.orgnih.gov |

Ceramide Generation from this compound and its Metabolic Fate.wikipedia.orgnih.gov

The hydrolysis of this compound by sphingomyelinases is a primary route for the production of ceramide, a bioactive lipid that acts as a central hub in sphingolipid metabolism. mdpi.comresearchgate.net The ceramide generated from this degradation can have several metabolic fates:

Conversion to Sphingosine (B13886): Ceramide can be deacylated by ceramidases to produce sphingosine. frontiersin.orgresearchgate.net

Phosphorylation to Sphingosine-1-Phosphate: Sphingosine can then be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), another potent signaling molecule. nih.gov

Recycling for Sphingolipid Synthesis: The generated sphingosine can also be re-acylated to form ceramide again, entering the salvage pathway for the synthesis of other complex sphingolipids. nih.govnih.gov

The balance between ceramide, sphingosine, and S1P levels, often referred to as the "sphingolipid rheostat," plays a critical role in determining cell fate, influencing processes such as cell growth, proliferation, and apoptosis. mdpi.commdpi.com

Interconnectedness with Broader Phospholipid Metabolism of this compound

The biosynthesis of this compound, a specific type of sphingomyelin, is intricately woven into the larger network of cellular phospholipid metabolism. Its formation is not an isolated pathway but rather a point of convergence and interaction, particularly with the primary pathways for glycerophospholipid synthesis. This section explores the crucial metabolic crossroads, regulatory mechanisms, and precursor supply chains that connect sphingomyelin synthesis to the broader landscape of phospholipid metabolism.

Relationship to the Kennedy Pathway for Phosphatidylcholine Biosynthesis

The synthesis of this compound is directly linked to the Kennedy pathway, the principal de novo route for producing phosphatidylcholine (PC), the most abundant phospholipid in most eukaryotic membranes. nih.gov The Kennedy pathway proceeds in three main steps:

Choline (B1196258) Kinase (CK) phosphorylates choline to produce phosphocholine.

CTP:phosphocholine cytidylyltransferase (CCT) converts phosphocholine to cytidine (B196190) diphosphate-choline (CDP-choline). nih.gov

Cholinephosphotransferase (CPT) transfers the phosphocholine group from CDP-choline to diacylglycerol (DAG) to form PC. nih.govresearchgate.net

The final step in the biosynthesis of this compound involves the enzyme sphingomyelin synthase (SMS) . This enzyme catalyzes the transfer of a phosphocholine head group from a donor molecule to the primary hydroxyl group of ceramide (specifically N-hexadecanoyl-sphingosine in this case). nih.gov Crucially, the donor for this phosphocholine head group is phosphatidylcholine itself.

This reaction creates a direct metabolic link: the product of the Kennedy pathway (PC) is a substrate for the synthesis of sphingomyelin. This process generates diacylglycerol (DAG) as a byproduct, which can then be re-utilized for the synthesis of other lipids, including being channeled back into the Kennedy pathway to produce more PC. nih.govresearchgate.net

This interconnectedness establishes a homeostatic balance. Studies have shown that upregulation of sphingomyelin synthase activity can lead to the depletion of PC at the Golgi apparatus. nih.gov This depletion acts as a signal that stimulates the Kennedy pathway to increase the rate of de novo PC synthesis, thereby replenishing the PC pool consumed for sphingomyelin production. nih.gov This demonstrates a tightly regulated crosstalk where the synthesis of a major sphingolipid directly influences the activity of the primary pathway for a major glycerophospholipid.

Table 1: Key Enzymes in the Kennedy and Sphingomyelin Synthesis Pathways

| Enzyme | Pathway | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Choline Kinase (CK) | Kennedy Pathway | Phosphorylates choline | Choline, ATP | Phosphocholine, ADP |

| CTP:phosphocholine cytidylyltransferase (CCT) | Kennedy Pathway | Converts phosphocholine to CDP-choline | Phosphocholine, CTP | CDP-choline, Pyrophosphate |

| Cholinephosphotransferase (CPT) | Kennedy Pathway | Synthesizes phosphatidylcholine | CDP-choline, Diacylglycerol | Phosphatidylcholine, CMP |

| Sphingomyelin Synthase (SMS) | Sphingomyelin Synthesis | Synthesizes sphingomyelin | Ceramide, Phosphatidylcholine | Sphingomyelin, Diacylglycerol |

Choline Kinase and CTP:Phosphocholine Cytidylyltransferase Regulatory Mechanisms

Given the dependence of sphingomyelin synthesis on the output of the Kennedy pathway, the regulatory mechanisms governing this pathway's enzymes are critical. The two initial enzymes, Choline Kinase (CK) and CTP:Phosphocholine Cytidylyltransferase (CCT), are key control points.

Choline Kinase (CK) catalyzes the first committed step in PC synthesis. nih.gov In humans, two main isoforms exist, CHKA and CHKB, which are found in the cytoplasm. nih.gov

CTP:Phosphocholine Cytidylyltransferase (CCT) is widely regarded as the rate-limiting and primary regulatory enzyme of the Kennedy pathway. nih.govnih.govnih.gov The regulation of CCT is multifaceted and highly responsive to the cell's lipid status. A primary mechanism of its regulation is through reversible membrane binding, a process known as amphitropism. nih.gov

Inactive State: In its soluble, inactive state in the cytosol or nucleus, CCT is not generating CDP-choline. umich.edu

Active State: When cellular membranes become deficient in PC or enriched in lipids that promote curvature stress (like diacylglycerol or fatty acids), CCT translocates and binds to the membrane surface (primarily the endoplasmic reticulum and nuclear envelope). nih.gov This association with lipids activates the enzyme, leading to an increased production of CDP-choline. nih.govumich.edu

This regulatory loop directly impacts the synthesis of this compound. High rates of sphingomyelin synthesis consume PC, leading to a decrease in its membrane concentration. This change in lipid composition can trigger the translocation and activation of CCT, boosting CDP-choline production and, consequently, the synthesis of new PC molecules. This ensures a sustained supply of the phosphocholine donor required by sphingomyelin synthase to produce this compound.

Sphingosine-1-Phosphate Metabolic Axis and this compound Precursors

The backbone of this compound is ceramide, which itself is a central hub in sphingolipid metabolism. The availability of ceramide precursors is tightly controlled by an interconnected network of synthesis, degradation, and recycling pathways, prominently featuring the sphingosine-1-phosphate (S1P) metabolic axis. frontiersin.org

Ceramide can be generated through several routes:

De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine. frontiersin.orgmdpi.com A series of subsequent reactions yields sphinganine, which is then acylated by a ceramide synthase (CerS) to form dihydroceramide. A final desaturation step produces ceramide. nih.gov

Hydrolysis of Complex Sphingolipids: Sphingomyelin itself can be hydrolyzed by sphingomyelinases to release ceramide.

The Salvage Pathway: This recycling pathway is a major source of ceramide and is where the S1P axis plays a critical role. nih.gov Complex sphingolipids from cellular membranes are broken down in lysosomes to ceramide, which is then deacylated by ceramidases to produce sphingosine and a free fatty acid. frontiersin.orgnih.gov

This liberated sphingosine is a key branch point. It can be re-acylated by ceramide synthases to form new ceramide, which is then available for the synthesis of this compound. frontiersin.org Alternatively, sphingosine can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a potent signaling molecule. mdpi.comcreative-proteomics.com

The S1P axis is not a one-way street. S1P can be either irreversibly degraded by S1P lyase, which marks the exit point from sphingolipid metabolism, or it can be dephosphorylated back to sphingosine by S1P phosphatases. mdpi.comnih.gov This reversible phosphorylation and dephosphorylation between sphingosine and S1P creates a dynamic equilibrium, or "rheostat," that regulates the levels of these bioactive lipids. creative-proteomics.com By regenerating sphingosine from S1P, this axis ensures a continuous supply of the precursor needed for the salvage pathway to produce the ceramide backbone required for the synthesis of this compound.

Cellular and Subcellular Functions of N Hexadecanoylsphingosine 1 Phosphocholine

Role in Membrane Organization and Dynamics

Formation and Dynamic Properties of Lipid Rafts and Microdomains

N-hexadecanoylsphingosine-1-phosphocholine is a fundamental component in the formation of lipid rafts, which are dynamic, nano-scaled domains within the cell membrane enriched in cholesterol and sphingolipids. researchgate.netnih.gov These microdomains create a liquid-ordered phase, which is more structured and rigid compared to the surrounding fluid mosaic of the plasma membrane. wikipedia.orgnih.gov The saturated nature of the N-hexadecanoyl acyl chain in this sphingomyelin (B164518) promotes tight packing with cholesterol, a key interaction for the formation of these ordered domains. nih.gov

The hydrogen-bonding capabilities of sphingomyelin, along with its interactions with cholesterol, contribute to the stability of these platforms that are crucial for various cellular processes, including signal transduction and membrane trafficking. researchgate.net Model membranes containing C16 sphingomyelin, in conjunction with other lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-PC (POPC) and cholesterol, have been instrumental in studying the dynamics and organization of lipid rafts. caymanchem.com These studies have shown that the presence of sphingomyelin and cholesterol leads to the formation of strongly packed and rigid bilayers, characteristic of lipid rafts. plos.org The fluid nature of these domains is essential for facilitating dynamic interactions between proteins localized within them. nih.gov

Contribution to Lipid Bilayer Asymmetry and Leaflet Distribution

The plasma membrane of eukaryotic cells exhibits a non-random, or asymmetric, distribution of lipids between its two leaflets. This compound is predominantly found in the outer (exoplasmic) leaflet of the plasma membrane. hmdb.canih.gov This localization, along with phosphatidylcholine, contributes to the distinct biophysical properties of the outer leaflet compared to the inner leaflet, which is enriched in aminophospholipids like phosphatidylethanolamine (B1630911) and phosphatidylserine. nih.govnih.gov

While the majority of sphingomyelin resides in the outer leaflet, some evidence suggests the existence of a smaller pool in the inner (cytosolic) leaflet. hmdb.ca The maintenance of this asymmetry is crucial for numerous cellular functions, including the regulation of membrane potential, permeability, and mechanical stability. nih.gov The asymmetric distribution of sphingolipids like this compound is a key factor in the formation of ordered domains in the outer leaflet, which can then influence the organization of the inner leaflet. nih.gov

Influence on Membrane Biophysical Properties in Model Systems

In model membrane systems, this compound (N-palmitoyl sphingomyelin) exhibits distinct biophysical properties. Differential scanning calorimetry of hydrated multi-bilayers of this lipid shows reversible chain-melting transitions. acs.org As hydration increases, the transition temperature (TM) decreases and the transition enthalpy (ΔH) increases, reaching limiting values at hydrations above 25 wt % H2O. acs.org X-ray diffraction studies reveal a bilayer gel structure below the TM and a bilayer liquid-crystal phase above it. acs.org

The interaction of this compound with cholesterol leads to a progressive decrease in the enthalpy of the main phase transition, and at cholesterol concentrations greater than 50 mol %, no cooperative transition is detected. acs.org This indicates a significant ordering effect of cholesterol on membranes containing this sphingomyelin.

Fluorescence spectroscopy with probes like Laurdan and Prodan has been used to study the interfacial properties of bilayers containing this compound. These studies indicate a more non-polar or dehydrated environment in sphingomyelin membranes compared to those made of dipalmitoylphosphatidylcholine (DPPC), another 16-carbon phospholipid. nih.gov

| Property | Condition | Value | Technique |

|---|---|---|---|

| Transition Temperature (TM) | >25 wt % H2O | 41 °C | DSC |

| Transition Enthalpy (ΔH) | >25 wt % H2O | 7.5 kcal/mol | DSC |

| Bilayer Structure | Below TM (29 °C) | Gel phase (d = 73.5 Å) | X-ray Diffraction |

| Bilayer Structure | Above TM (55 °C) | Liquid-crystal phase (d = 66.6 Å) | X-ray Diffraction |

This compound in Cellular Signaling Mechanisms

G Protein-Coupled Receptor Activation by Sphingolipids

Sphingolipids, including this compound, play a modulatory role in the function of G protein-coupled receptors (GPCRs), which are the largest family of transmembrane receptors involved in signal transduction. ccmb.res.in The lipid environment of the membrane, particularly the presence of sphingolipids and cholesterol in lipid rafts, can influence the conformation and activity of GPCRs. ccmb.res.in

Modulation of Intracellular Calcium Mobilization

Sphingolipids and their metabolites are known to be involved in the regulation of intracellular calcium signaling. researchgate.net Sphingosylphosphorylcholine (SPC), a molecule structurally similar to this compound, has been shown to induce increases in the cytosolic free calcium concentration ([Ca2+]i). nih.gov

The mechanism of SPC-induced calcium mobilization can involve both the release of calcium from intracellular stores and the influx of extracellular calcium. nih.govnih.gov In some cell types, the SPC-induced increase in [Ca2+]i is primarily due to calcium release from the endoplasmic reticulum. nih.gov In cardiac sarcoplasmic reticulum membranes, SPC has been found to modulate the ryanodine (B192298) receptor/calcium-release channel. glembotskilab.org In other cell systems, SPC can also stimulate a significant influx of manganese ions (a surrogate for calcium), suggesting the activation of plasma membrane calcium channels. nih.gov The signaling pathways involved can be complex, with evidence for the involvement of phospholipase C and the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) in some, but not all, cases. nih.gov These findings suggest that this compound, through its potential conversion to or mimicry of SPC, can play a significant role in modulating intracellular calcium levels, a ubiquitous second messenger in cellular signaling.

Regulation of MAPK and Phospholipase D Signaling Pathways

This compound and its derivatives are deeply integrated with the Phospholipase D (PLD) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. PLD is an enzyme that hydrolyzes phospholipids (B1166683), primarily phosphatidylcholine, to generate the second messenger phosphatidic acid (PA). wikipedia.orgcusabio.com This PA molecule is a critical signaling hub with multiple downstream effects. genome.jp

A significant regulatory crosstalk exists between the sphingomyelin and PLD pathways. Ceramide, the direct product of sphingomyelin hydrolysis, can inhibit the activation of PLD. researchgate.net Conversely, phosphatidic acid, the product of PLD, can inhibit the hydrolysis of sphingomyelin by the enzyme sphingomyelinase. researchgate.net This creates a reciprocal inhibitory loop that can fine-tune cellular signaling responses.

The connection extends further, as metabolites of this compound can directly influence these cascades. Sphingosine-1-phosphate (S1P) has been shown to stimulate the rapid activation of PLD. nih.govelsevierpure.com The resulting PA generated by PLD can then activate sphingosine (B13886) kinase 1 (SK1), the enzyme that produces S1P, creating a positive feedback loop that amplifies the signal. cusabio.com

This integrated pathway ultimately impacts the MAPK cascade, a central regulator of cell processes. PA can recruit and activate signaling proteins that lead to the activation of the Raf/MEK/ERK (MAPK) pathway. cusabio.comresearchgate.net Furthermore, sphingolipid metabolites themselves, such as S1P and ceramide, can stimulate the phosphorylation and activation of ERK isoforms of MAPK in various cell types. nih.gov In a synergistic interaction, phosphocholine (B91661)—the other hydrolysis product of this compound—works with S1P to potently activate p42/p44 MAP kinases. nih.gov This demonstrates that the breakdown of a single molecule of this compound releases two distinct products that converge to strongly activate this critical signaling pathway.

Influence on Transcription Factor Activation, e.g., AP-1

The signaling cascades initiated by this compound metabolites extend to the nucleus, where they regulate gene expression through the activation of transcription factors like Activator Protein-1 (AP-1). AP-1 is a critical regulator of genes involved in cellular proliferation and differentiation.

Research on Sphingosylphosphocholine (SPC), the deacylated form of sphingomyelin, reveals that it is a potent activator of AP-1 DNA-binding activity. This activation is detected rapidly, within minutes of cellular exposure, and is sustained for many hours. The AP-1 complex activated by SPC is composed of the proteins c-Fos and c-Jun. The activation process involves both post-translational modifications and an increase in the transcription of the c-fos gene. This direct link between a sphingomyelin metabolite and AP-1 demonstrates how these lipids can translate extracellular signals into changes in gene expression, which can subsequently drive cellular processes like proliferation.

Furthermore, the S1P-mediated activation of the MAPK pathway, specifically the JNK cascade, provides another route to AP-1 activation. A direct result of activating the JNK pathway is the phosphorylation of c-Jun, which significantly enhances its transcriptional activity. biorxiv.org

Table 1: Research Findings on SPC-Induced AP-1 Activation

| Parameter | Observation | Time Course | Reference |

|---|---|---|---|

| AP-1 DNA Binding | Specific increase in binding activity. | Detected after 1-3 minutes, maximal at 6 hours, sustained for 12-24 hours. | researchgate.net |

| AP-1 Complex Components | c-Fos and c-Jun proteins identified in the complex. | - | researchgate.net |

| Gene Expression | Increase in c-fos mRNA transcripts. | Observed after 30 minutes. | researchgate.net |

| Functional Outcome | Transactivation of a reporter gene through the AP-1 recognition site. | - | researchgate.net |

Cross-Talk with Ceramide and Sphingosine-1-Phosphate Signaling Cascades

This compound is a central molecule in a dynamic signaling network governed by the interplay of its metabolites, primarily ceramide and sphingosine-1-phosphate (S1P). These two molecules often exert opposing biological effects, and the balance between their intracellular levels, often termed the "sphingolipid rheostat," is a critical determinant of cell fate.

The metabolic pathway begins with the hydrolysis of this compound (a sphingomyelin) into ceramide. Ceramide can then be further metabolized by ceramidase to produce sphingosine. Sphingosine, in turn, serves as the substrate for sphingosine kinases (SphK1 and SphK2), which phosphorylate it to generate S1P. nih.gov This pathway is reversible; S1P can be dephosphorylated back to sphingosine, which can then be re-acylated to form ceramide. researchgate.net

Generally, ceramide is associated with growth inhibition and the promotion of apoptosis. nih.gov In contrast, S1P is a potent mitogen that stimulates cell growth and survival. nih.govnih.gov This functional antagonism places the enzymes that control their interconversion in critical regulatory positions. The activity of PLD is also woven into this rheostat. As mentioned, ceramide can inhibit PLD, while the PLD product PA can activate SphK1, thereby promoting the production of pro-survival S1P. cusabio.comresearchgate.net This intricate web of interactions allows the cell to integrate various signals and direct a coordinated response, such as survival, growth, or programmed cell death.

Table 2: Key Bioactive Sphingolipids and Their Primary Functions

| Bioactive Lipid | Metabolic Origin | Primary Cellular Role | Reference |

|---|---|---|---|

| Ceramide | Hydrolysis of Sphingomyelin (e.g., this compound) | Pro-apoptotic, cell growth inhibition | nih.gov |

| Sphingosine-1-Phosphate (S1P) | Phosphorylation of Sphingosine (derived from Ceramide) | Pro-survival, stimulates growth and proliferation | nih.govnih.gov |

Involvement in Fundamental Cellular Processes

Regulation of Cell Proliferation and Growth

The metabolites of this compound are potent regulators of cell proliferation. S1P, in particular, has been identified as a mitogenic agent that stimulates DNA synthesis. The pro-proliferative effects of S1P are mediated through the activation of the MAPK pathway. nih.gov As discussed, S1P, in synergy with phosphocholine, leads to robust MAPK activation, which is a cornerstone of signaling pathways that drive cell cycle progression. nih.gov

This mitogenic signal is further transduced by the activation of the AP-1 transcription factor. The SPC-induced activation of AP-1, which controls the expression of proliferative genes, provides a clear mechanism by which sphingolipid signaling translates into a proliferative cellular response. researchgate.net Therefore, the breakdown of this compound unleashes a coordinated signaling program that promotes cell growth through the MAPK and AP-1 pathways.

Impact on Apoptosis and Cell Survival Pathways

The fate of a cell, whether it survives or undergoes programmed cell death (apoptosis), is heavily influenced by the sphingolipid rheostat. An accumulation of intracellular ceramide, which can be derived from the hydrolysis of this compound, generally pushes the cell towards apoptosis. nih.gov In contrast, the generation of S1P promotes cell survival. nih.gov

The balance between these two lipids can be tipped by various cellular stresses. For instance, some chemotherapeutic drugs that induce apoptosis have been shown to stimulate the expression and activity of SphK1. nih.gov This leads to the production and secretion of S1P, which may act as a signal to attract phagocytic cells to clear the apoptotic cell. nih.gov This highlights that even during apoptosis, the signaling functions of these lipids are active and play a role in coordinating the process. The interplay with the PLD pathway is also critical, as disruption of pro-survival PLD/PA signaling can shift the balance towards the pro-apoptotic effects of ceramide. researchgate.net

Role in Neurite Outgrowth and Actin Cytoskeleton Dynamics

Neurite outgrowth, the process by which neurons extend axons and dendrites, is fundamentally dependent on the dynamic remodeling of the actin cytoskeleton and microtubules within the growth cone. The actin cytoskeleton provides the protrusive forces necessary for the growth cone to explore its environment, while microtubules form the structural core of the growing neurite.

Signaling lipids play a crucial role in regulating these cytoskeletal dynamics. The PLD signaling pathway is known to be involved in the remodeling of the actin cytoskeleton. genome.jp Given the extensive crosstalk between PLD and the metabolites of this compound, it is evident that this sphingolipid can influence the machinery of neurite extension. Bioactive sphingolipids are known to regulate a wide array of cellular processes, including cytoskeletal rearrangements. nih.gov By modulating signaling hubs like PLD, MAPK, and Rho family GTPases, the metabolites of this compound can impact the organization and dynamics of actin filaments and microtubules, thereby influencing critical neuronal processes like neurite outgrowth and guidance.

Mechanisms of Smooth Muscle Contraction

While this compound itself is not directly implicated as a contractile agent, its metabolic products, particularly C16-ceramide, play a significant role in modulating smooth muscle function. The enzymatic breakdown of sphingomyelin by sphingomyelinase yields ceramide and phosphorylcholine (B1220837). physiology.org Studies have shown that C16-ceramide can induce vasoconstriction in vascular smooth muscle. physiology.org

Research on canine cerebral arterial smooth muscle has demonstrated that C16-ceramide can provoke a concentration-dependent contraction of denuded arterial rings. physiology.org This effect is associated with an elevation of intracellular calcium concentration ([Ca2+]i) in primary cultured cerebral vascular smooth muscle cells. physiology.org The influx of extracellular calcium appears to be a critical component of this response, as the contractile effect is reduced in a Ca2+-free medium. physiology.org

Furthermore, C16-ceramide has been shown to rapidly increase intracellular free magnesium ions ([Mg2+]i) in primary cultured rat aortic smooth muscle cells in a concentration-dependent manner. nih.gov This increase in [Mg2+]i is derived from the influx of extracellular Mg2+ and is partially dependent on extracellular Ca2+. nih.gov

The following table summarizes the observed effects of C16-ceramide on vascular smooth muscle cells:

| Parameter | Effect of C16-Ceramide | Cell Type | Key Findings |

| Vascular Tone | Induces contraction | Canine cerebral arterial smooth muscle | Concentration-dependent vasoconstriction of arterial rings. physiology.org |

| Intracellular Calcium ([Ca2+]i) | Increases concentration | Canine cerebral arterial smooth muscle cells | Causes a gradual and sustained rise in [Ca2+]i. physiology.org |

| Intracellular Magnesium ([Mg2+]i) | Increases concentration | Rat aortic smooth muscle cells | Rapid, concentration-dependent increase in [Mg2+]i. nih.gov |

It is important to note that these effects are attributed to the ceramide metabolite rather than to this compound directly. This highlights the role of the sphingomyelin-signaling pathway in the regulation of smooth muscle tone. physiology.org

Cellular Interactions and Substratum Adhesion

This compound, as a major component of the plasma membrane, contributes to the structural integrity and fluidity of the cell surface, which are critical for cellular interactions and adhesion. wikipedia.org Sphingomyelins, in general, are known to associate with cholesterol to form specialized membrane microdomains known as lipid rafts. wikipedia.org These rafts serve as platforms for the organization of signaling proteins and receptors, including those involved in cell adhesion. nih.gov

Cell adhesion is a complex process mediated by cell adhesion molecules (CAMs), which are transmembrane proteins that facilitate binding between cells or between a cell and the extracellular matrix (ECM). youtube.com The function of these CAMs can be influenced by the lipid environment of the plasma membrane. While direct studies specifically linking this compound to substratum adhesion are limited, its role can be inferred from its contribution to the properties of the plasma membrane.

The formation of focal adhesions, which are large macromolecular assemblies through which both mechanical force and regulatory signals are transmitted between the cell and the ECM, is a critical aspect of cell adhesion. nih.gov The clustering of integrins, a major class of CAMs involved in cell-matrix interactions, is a key step in focal adhesion formation. youtube.com The lipid composition of the membrane, including the presence of sphingomyelin, can influence the lateral mobility and clustering of these receptors.

The metabolic product of sphingomyelin, sphingosine-1-phosphate (S1P), has been shown to play a role in enhancing the junctional integrity of endothelial cells. S1P promotes the redistribution of focal adhesion proteins to the cell periphery and increases the association of these proteins with cell-cell adhesion molecules. nih.gov This suggests that the metabolism of sphingomyelin can generate signaling molecules that actively modulate cellular adhesion.

Influence on Intracellular Cholesterol Homeostasis

This compound has a well-established and significant role in the regulation of intracellular cholesterol homeostasis. nih.gov There is a coordinate regulation between cellular levels of sphingomyelin and cholesterol. nih.gov This relationship is largely due to the favorable interactions between the sphingomyelin molecule and cholesterol within the cell membrane. nih.govtue.nl

Sphingomyelin, including N-palmitoyl sphingomyelin, interacts with cholesterol, leading to the ordering of fatty acyl chains and the condensation of lipids in the bilayer. nih.govnih.gov This interaction is a driving force for the formation of lipid rafts. wikipedia.org The specific structure of the sphingomyelin, including the N-palmitoyl chain, influences the nature of these interactions. nih.gov

The interaction between sphingomyelin and cholesterol is crucial for maintaining cholesterol balance in the cell. Sphingomyelin in the plasma membrane regulates the membrane's capacity to absorb cholesterol, thereby controlling the movement of cholesterol between the plasma membrane and the endoplasmic reticulum, where cholesterol synthesis is regulated. nih.gov

Studies have shown that altering the cellular content of sphingomyelin can lead to corresponding changes in cholesterol metabolism:

Depletion of sphingomyelin from the plasma membrane, for instance by treatment with sphingomyelinase, can promote the translocation of cholesterol from the plasma membrane to the endoplasmic reticulum. nih.gov This can lead to a decrease in cholesterol synthesis and an increase in cholesterol esterification. uiowa.edu

An increase in sphingomyelin levels , on the other hand, has been shown to increase cholesterol synthesis. nih.gov

The following table summarizes the interactions and regulatory effects of N-palmitoyl sphingomyelin on cholesterol:

| Interaction/Effect | Description | Significance |

| Bilayer Interaction | N-palmitoyl sphingomyelin and cholesterol interact to reduce the gel to liquid-crystalline phase transition of the sphingomyelin. acs.org | Leads to increased order and condensation of the cell membrane. nih.gov |

| Lipid Raft Formation | The favorable interaction between sphingomyelin and cholesterol is a key factor in the formation of lipid rafts. wikipedia.org | These microdomains are important for cell signaling and protein sorting. nih.gov |

| Regulation of Cholesterol Flux | Sphingomyelin content in the plasma membrane controls the movement of cholesterol to intracellular regulatory sites. nih.gov | Maintains cholesterol homeostasis and prevents excessive cholesterol accumulation. |

| Modulation of Cholesterol Synthesis | Altering cellular sphingomyelin levels affects the rate of cholesterol synthesis and esterification. nih.govuiowa.edu | Demonstrates the coordinate regulation of these two lipid species. |

N Hexadecanoylsphingosine 1 Phosphocholine in Experimental Disease Models and Pathogenesis

Role in Metabolic Disorder Models

The involvement of N-hexadecanoylsphingosine-1-phosphocholine in metabolic disorders is primarily understood through the broader lens of sphingolipid metabolism, which is frequently disturbed in these conditions.

Streptozotocin (STZ) is a chemical agent toxic to the insulin-producing beta cells of the pancreas, and its administration is a widely used method to induce models of type 1 diabetes in laboratory animals. nih.govmdpi.com In these STZ-induced diabetic models, significant alterations in lipid metabolism are a key feature of the resulting pathology.

Research in STZ-induced diabetic mice has shown that the levels of related bioactive sphingolipids, such as sphingosine-1-phosphate (S1P), are increased in the plasma, liver, and kidneys. nih.gov S1P is generated from the breakdown of sphingolipids, including sphingomyelin (B164518). This suggests that the metabolic pathways involving this compound are dysregulated in this disease model. The altered sphingolipid profile is believed to contribute to the complications associated with diabetes, as these lipids are involved in critical cellular processes like cell survival and inflammation. nih.gov While direct measurements of this compound are not always specified, the documented changes in its metabolic precursors and products in STZ models point to its involvement in the pathophysiology of diabetes.

Niemann-Pick disease (NPD) is a group of inherited lysosomal storage disorders characterized by the harmful accumulation of lipids. nih.gov The role of sphingolipid metabolism is central to its pathogenesis.

Niemann-Pick Disease Types A and B: These types are caused by mutations in the SMPD1 gene, which leads to a deficiency of the enzyme acid sphingomyelinase (ASM). nih.govals-journal.comnih.gov The primary function of ASM is to break down sphingomyelin into ceramide and phosphocholine (B91661) within the lysosome. nih.govyoutube.com In animal models of NPD types A and B, this enzymatic deficiency results in the massive accumulation of sphingomyelin, including this compound, in the lysosomes of various cells, particularly macrophages. youtube.com This buildup leads to cellular dysfunction and contributes to the severe neurovisceral symptoms observed, such as hepatosplenomegaly and, in Type A, profound neurodegeneration. nih.govnih.gov

Niemann-Pick Disease Type C1: NPD-C1 is distinct from types A and B, arising from mutations in the NPC1 gene. nih.govnih.gov This genetic defect impairs the transport of cholesterol out of lysosomes. nih.gov While the primary defect is in cholesterol trafficking, a significant secondary accumulation of various sphingolipids, including sphingomyelin, occurs. nih.govresearchgate.net In NPC1 disease models, such as in mice and cats, elevated levels of sphingolipid species are consistently observed in tissues like the liver and brain. researchgate.netwustl.edunih.gov This secondary sphingomyelin accumulation is a key feature of the disease's pathology and contributes to the progressive and fatal neurodegeneration that characterizes NPC1. nih.govresearchgate.net

| Niemann-Pick Disease Type | Associated Gene | Primary Defect | Consequence for this compound |

|---|---|---|---|

| Type A | SMPD1 | Deficiency of Acid Sphingomyelinase (ASM) nih.gov | Primary lysosomal accumulation due to failed degradation youtube.com |

| Type B | SMPD1 | Deficiency of Acid Sphingomyelinase (ASM) nih.gov | Primary lysosomal accumulation due to failed degradation youtube.com |

| Type C1 | NPC1 | Impaired intracellular cholesterol transport nih.govnih.gov | Secondary accumulation in lysosomes nih.govresearchgate.net |

Contributions to Cancer Research Models

The metabolism of sphingolipids, including this compound, generates bioactive molecules that can profoundly influence cancer cell behavior.

The role of this compound in tumor cell motility is often studied through its metabolic product, sphingosine-1-phosphate (S1P). nih.gov The breakdown of sphingomyelin can lead to the generation of S1P, a potent signaling lipid that interacts with a family of G-protein-coupled receptors (S1P₁₋₅). nih.gov

In various preclinical cancer models, S1P has been shown to have complex and often contradictory effects on cell migration and invasion. nih.govnih.gov In some cancer types, such as glioma and certain ovarian cancers, S1P enhances invasiveness. nih.gov In others, like some breast cancer cell lines, it can inhibit motility. nih.gov This variability highlights that the effect of the sphingomyelin-S1P signaling axis on tumor invasion is highly context-dependent, relying on the specific cancer type, the profile of S1P receptors expressed, and crosstalk with other signaling pathways. nih.govresearchgate.net Therefore, the metabolic turnover of this compound is a critical factor in producing the signaling molecules that regulate the invasive potential of cancer cells.

The influence of this compound and its analogues on cancer cell proliferation has been demonstrated in various in vitro studies. Synthetic analogues, such as Hexadecylphosphocholine (HePC), have been shown to possess general antitumor properties, inhibiting the proliferation of numerous leukemia and solid tumor cell lines. nih.gov Notably, HePC appears to be selective, as it does not significantly interfere with the proliferation of normal bone marrow cells in colony formation tests. nih.gov In human hepatoblastoma HepG2 cells, HePC exerts an antiproliferative effect by interfering with the biosynthesis of phosphatidylcholine, a major membrane phospholipid.

Conversely, metabolic products of sphingomyelin can also promote proliferation. In ovarian cancer cell models, S1P has been found to be a potent mitogen that significantly increases cancer cell viability and proliferation. nih.gov This proliferative effect is linked to the disruption of the Hippo signaling pathway, a key tumor suppressor pathway. nih.gov These findings indicate that while synthetic analogues of this compound can inhibit cancer growth, its natural metabolic products may, in some contexts, fuel it.

| Compound | Relationship to this compound | Observed Effect on Proliferation (in vitro) | Cancer Model System |

|---|---|---|---|

| Hexadecylphosphocholine (HePC) | Synthetic Analogue | Inhibitory nih.gov | 12 leukemia and solid tumor cell lines nih.gov |

| Hexadecylphosphocholine (HePC) | Synthetic Analogue | Inhibitory | Human hepatoblastoma (HepG2) cells |

| Sphingosine-1-phosphate (S1P) | Metabolic Product | Promotive nih.gov | Ovarian cancer (OVCAR3, SKOV3) cells nih.gov |

Mechanisms in Neurodegenerative Disease Research Models

Dysregulation of sphingolipid metabolism is a key mechanism in the pathology of several neurodegenerative diseases. mdpi.com this compound, as a major sphingolipid in the central nervous system, is central to this process.

The most direct evidence comes from models of Niemann-Pick disease, which is itself a neurodegenerative disorder. researchgate.netnih.gov In models of NPD-A and NPD-C, the accumulation of sphingomyelin within neuronal cells is a hallmark of the disease. als-journal.comnih.gov This lipid buildup disrupts normal cellular functions, impairs signaling pathways involved in cell survival, and contributes to neuroinflammation, defective myelination, and ultimately, neuron loss. als-journal.comnih.gov

Beyond NPD, the broader importance of maintaining sphingolipid homeostasis for neuronal health is widely recognized. mdpi.com Sphingolipids are critical for the structural integrity of neuronal and glial cell membranes and for the function of membrane-bound proteins. Their metabolic products, like ceramide and S1P, are potent signaling molecules that regulate apoptosis (programmed cell death) and cell survival. als-journal.com Therefore, disruptions in the balance of these lipids, which can be caused by altered synthesis or breakdown of this compound, are implicated as a contributing mechanism in a range of neurodegenerative conditions. sciopen.comnih.gov

Involvement in Inflammatory and Immune Response Models

This compound, also known as N-palmitoylsphingomyelin, is not merely a structural component of cell membranes but an active participant in inflammatory and immune signaling pathways. Sphingolipid metabolism, in general, is pivotal in regulating inflammatory processes, and in turn, is influenced by them. mdpi.com Chronic inflammation is a shared characteristic of several cardiometabolic diseases, marked by a persistent low-level activation of the immune system. mdpi.com

Research has shown that the cellular content of sphingomyelin can directly affect inflammatory signaling. mdpi.com For instance, macrophages with reduced sphingomyelin content due to the knockout of sphingomyelin synthase 2 (SMS2) exhibited a diminished response to lipopolysaccharide (LPS), a potent inflammatory stimulus. mdpi.com This reduced response was characterized by decreased activation of the transcription factor NF-κB, a central regulator of inflammatory gene expression. mdpi.com The underlying mechanism involves the reduced recruitment of Toll-like receptor 4 (TLR4) and the TNF receptor to the cell membrane in these sphingomyelin-deficient macrophages. mdpi.com

Furthermore, the metabolism of this compound is implicated in amplifying inflammatory signals. Studies have demonstrated a synergistic effect between palmitic acid (the N-acyl component of this sphingomyelin) and LPS in promoting the hydrolysis of sphingomyelin by acid sphingomyelinase. nih.gov This process leads to a significant increase in ceramide, a bioactive lipid that acts as a key second messenger in inflammatory signaling pathways. nih.gov

Directly implicating this compound in the immune response, the Immune Epitope Database (IEDB) documents its activity as an immune epitope. iedb.org It has been shown to be presented by CD1 molecules, a family of antigen-presenting molecules that specialize in presenting lipid antigens to T cells. This interaction is a critical aspect of lipid-specific immunity. iedb.org

The table below summarizes the curated experimental data from the IEDB regarding the interaction of this compound with human MHC-like (CD1) molecules and its effect in T cell assays. iedb.org

| MHC Ligand Assay Data | |

| MHC Molecule | Positive / Total Assays |

| human CD1a | 1 / 1 |

| human CD1c | 1 / 1 |

| human CD1d | 1 / 1 |

| T Cell Assay Data | |

| Assay Type | Positive / Total Assays |

| qualitative binding | 2 / 2 |

| dissociation constant KD | 1 / 1 |

Role in Infectious Disease Models (e.g., Malaria Parasite Phospholipid Metabolism)

The critical role of this compound and its metabolic pathways extends to the pathogenesis of infectious diseases, notably malaria. The malaria parasite, Plasmodium falciparum, requires extensive phospholipid synthesis to support the massive membrane expansion needed for its replication within human erythrocytes. nih.gov While the parasite scavenges nutrients from the host, its specific lipid metabolism pathways are essential for its development and differentiation. nih.gov

Recent research has highlighted the particular importance of sphingomyelin metabolism for the parasite's life cycle, especially for the stages responsible for transmission. nih.gov A comparative analysis of the lipid composition of male and female P. falciparum gametocytes (the sexual stage precursors) revealed distinct differences, pointing to specialized roles for certain lipids. nih.gov

Specifically, studies have identified an enrichment of dihydrosphingomyelin in female gametocytes. nih.gov The importance of this finding is underscored by experiments where the chemical inhibition of sphingomyelin synthesis was shown to be crucial for the viability of mature gametocytes. nih.gov Furthermore, genetic disruption of the parasite's sphingomyelin synthase genes indicated that this pathway contributes significantly to gametocytogenesis, the process of forming mature gametocytes. nih.gov These findings suggest that targeting sphingomyelin metabolism could be a viable strategy to block malaria transmission. nih.gov

The parasite's reliance on host lipids is a key vulnerability. P. falciparum utilizes host lysophosphatidylcholine (B164491) (LPC) as a major source for both choline (B1196258) and fatty acids, which are essential precursors for the synthesis of its own phospholipids (B1166683), including phosphatidylcholine. nih.govnih.gov Depletion of this host lipid source has been shown to act as a regulatory signal, enhancing the parasite's commitment to sexual differentiation (gametocytogenesis). nih.gov The parasite employs specific enzymes to hydrolyze LPC, with one being exported to the host erythrocyte and another retained within the parasite itself, ensuring efficient scavenging of fatty acids. nih.gov This intricate metabolic interplay underscores the central role of phospholipid metabolism in the parasite's survival and propagation.

The table below summarizes key findings related to sphingomyelin in Plasmodium falciparum.

| Research Finding | Implication for Malaria Parasite | Reference |

| Dihydrosphingomyelin is enriched in female gametocytes. | Suggests a sex-specific role for sphingolipids in parasite transmission stages. | nih.gov |

| Chemical inhibition of sphingomyelin synthesis affects gametocyte viability. | Indicates that sphingomyelin synthesis is a potential target for transmission-blocking drugs. | nih.gov |

| Genetic disruption of sphingomyelin synthase genes impacts gametocytogenesis. | Confirms the importance of the sphingomyelin synthesis pathway for the development of sexual stage parasites. | nih.gov |

Methodologies for Research and Analysis of N Hexadecanoylsphingosine 1 Phosphocholine

Advanced Lipidomics Approaches

Lipidomics, the large-scale study of lipids in biological systems, provides the framework for analyzing N-hexadecanoylsphingosine-1-phosphocholine. Advanced techniques within this field offer high sensitivity and specificity.

Mass Spectrometry-Based Quantification and Identification

Mass spectrometry (MS) is a cornerstone technique for the identification and quantification of sphingomyelin (B164518) species like this compound due to its high sensitivity and ability to determine the mass-to-charge ratio of molecules. creative-proteomics.com In MS analysis, the sample is ionized, and the resulting ions are analyzed to provide a mass spectrum that reveals the lipid composition. creative-proteomics.com

Tandem mass spectrometry (MS/MS) further enhances this capability by allowing for the structural characterization of individual sphingomyelin species. creative-proteomics.com In this process, a specific ion is selected and fragmented to produce product ions, which provide detailed structural information. creative-proteomics.com This high sensitivity allows for the detection of sphingomyelin species at very low concentrations, making it a vital tool in lipidomics. creative-proteomics.com

Different ionization techniques can be employed. Electrospray ionization (ESI) is commonly used for sphingomyelins, generating protonated molecules [M+H]+ in positive ion mode. researchgate.net The fragmentation of these precursor ions in MS/MS yields characteristic product ions. For instance, a neutral loss of 59 Da or a precursor ion scan for m/z 184 are characteristic of the phosphocholine (B91661) headgroup and are used to identify phosphocholine-containing lipids, including this compound. dntb.gov.ua

For quantification, a common approach involves spiking the sample with a known concentration of a non-naturally occurring internal standard, such as a sphingomyelin with a C17 fatty acid chain. researchgate.net This allows for accurate correction of the analyte response and reliable quantification. researchgate.net

Integration of Liquid Chromatography with Mass Spectrometry

The coupling of liquid chromatography (LC) with mass spectrometry (LC-MS) has become the preferred method for the analysis of sphingolipids. nih.gov This combination leverages the separation capabilities of LC with the high sensitivity and specificity of MS. nih.govnih.gov

High-performance liquid chromatography (HPLC) separates the complex mixture of lipids from a biological sample based on their physicochemical properties before they enter the mass spectrometer. creative-proteomics.com This separation is crucial for resolving different sphingomyelin species and reducing ion suppression, where the presence of other molecules can interfere with the ionization of the target analyte. creative-proteomics.comnih.gov

Reversed-phase HPLC with a C18 column is a commonly used method for separating sphingolipids. nih.gov The mobile phase often consists of a gradient of solvents like methanol, water, and acetonitrile, sometimes with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. lipidmaps.orgnih.gov The separated lipids are then introduced into the mass spectrometer for detection and quantification. nih.gov This integrated approach provides excellent resolution and is suitable for analyzing complex lipid mixtures with high sensitivity and specificity. creative-proteomics.com

Optimization of Sample Preparation Techniques for Lipidomics

Effective sample preparation is critical for accurate lipidomics analysis, aiming to extract lipids efficiently while minimizing degradation and contamination. unimi.it For sphingomyelins, several extraction methods are employed.

The Folch method is a classic and widely used technique that involves homogenizing the sample in a chloroform/methanol mixture (typically 2:1, v/v). creative-proteomics.comcreative-proteomics.com This is followed by a washing step with an aqueous salt solution to separate the lipids into the organic phase. creative-proteomics.com Another common method is the Bligh and Dyer extraction, which uses a similar chloroform/methanol/water system but with different ratios.

Solid-phase extraction (SPE) offers a more advanced and selective method for isolating sphingomyelin. creative-proteomics.com In SPE, the sample is passed through a cartridge containing a sorbent material that preferentially binds sphingomyelin, allowing other lipids to be washed away. creative-proteomics.com This technique provides higher throughput and sensitivity compared to traditional liquid-liquid extractions. creative-proteomics.com

To improve the analysis of sphingolipids and reduce interference from more abundant glycerophospholipids, a step of alkaline methanolysis can be included after the initial extraction. unimi.it This procedure selectively degrades glycerophospholipids, thereby enriching the sample for sphingolipids. unimi.it The choice of extraction protocol can significantly impact the results, with factors such as solvent ratios, temperature, and extraction time being important variables to optimize. unimi.it

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

| Method | Principle | Advantages | Disadvantages | Common Solvents |

|---|---|---|---|---|

| Folch Extraction | Liquid-liquid extraction based on lipid solubility in a chloroform/methanol mixture. creative-proteomics.comcreative-proteomics.com | Simple, cost-effective, versatile for various lipid classes. creative-proteomics.com | Time-consuming, uses relatively large solvent volumes. | Chloroform, Methanol, Water/Saline Solution. creative-proteomics.com |

| Solid-Phase Extraction (SPE) | Selective isolation using a sorbent material that binds sphingomyelin. creative-proteomics.com | High throughput, improved sensitivity, lower sample volume requirements. creative-proteomics.com | Can be more expensive than liquid-liquid extraction. | Hexane, Isopropanol, Methanol, Chloroform. creative-proteomics.com |

| Alkaline Methanolysis | Selective degradation of interfering glycerophospholipids to enrich for sphingolipids. unimi.it | Reduces sample complexity, improves detection of less abundant sphingolipids. unimi.it | Adds an extra step to the workflow, potential for analyte loss if not optimized. | Methanolic Potassium Hydroxide (KOH). unimi.it |

Biophysical and Structural Characterization in Model Membrane Systems

To understand the role of this compound in cell membranes, researchers utilize model membrane systems. These simplified systems allow for the study of its biophysical properties and interactions with other membrane components in a controlled environment.

Utilization of Langmuir Monolayers and Lipid Bilayers

Langmuir monolayers are formed by spreading an insoluble amphiphile, such as this compound, at the air-water interface. nih.gov By compressing this monolayer with barriers, a surface pressure-area (π-A) isotherm can be recorded. This isotherm provides information about the physical state of the lipid film, such as its transition from a liquid-expanded to a liquid-condensed phase. nih.gov

The π-A isotherms for this compound show distinct phase behaviors, and the large hydrophilic headgroup can influence the molecular packing of the hydrophobic chains. nih.gov In addition to surface pressure, the electric surface potential can be measured, which gives insights into the orientation of the lipid molecules at the interface. nih.gov These studies are crucial for understanding how this compound interacts with other lipids, such as cholesterol, to form ordered domains reminiscent of lipid rafts in cell membranes. nih.gov

Techniques such as Grazing Incidence X-ray Diffraction (GIXD) can be applied to Langmuir monolayers to determine the lattice structure and tilt of the lipid acyl chains, providing detailed structural information. nih.gov

Application of Vesicle and Liposome Systems for Membrane Dynamics Studies

Liposomes and vesicles are spherical structures composed of one or more lipid bilayers enclosing an aqueous core. nih.gov They serve as excellent models for cell membranes and are used to study the dynamic properties of lipids like this compound. nih.govnih.gov

These model systems can be prepared with specific lipid compositions, allowing researchers to investigate how this compound influences membrane properties such as fluidity, permeability, and phase behavior. nih.gov For example, liposomes formulated with saturated phospholipids (B1166683) like this compound tend to form rigid and less permeable bilayers. nih.gov

The dynamics of processes such as the release of encapsulated molecules from vesicles can be studied to understand how membrane composition affects these events. nih.govrsc.org The interaction between the vesicle membrane lipids and the encapsulated cargo can alter the release dynamics. nih.govrsc.org By using techniques like vesicle impact electrochemical cytometry (VIEC), the release from individual liposomes can be monitored, providing insights into the kinetics of membrane fusion and pore formation. nih.govrsc.org These studies are fundamental to understanding how the presence of specific lipids like this compound can regulate biological processes involving vesicular transport. nih.gov

Table 2: Key Biophysical Techniques for Studying this compound in Model Membranes

| Technique | Model System | Information Obtained | Key Findings for Sphingomyelin |

|---|---|---|---|

| Langmuir Monolayer Isotherms | Lipid monolayer at air-water interface. nih.gov | Surface pressure-area relationships, lipid packing, phase transitions. nih.gov | Reveals liquid-expanded and liquid-condensed phases; headgroup size influences packing. nih.govnih.gov |

| Grazing Incidence X-ray Diffraction (GIXD) | Langmuir Monolayer. nih.gov | Crystalline structure, unit cell dimensions, acyl chain tilt. nih.gov | Provides detailed information on the molecular arrangement within ordered domains. nih.gov |

| Vesicle Impact Electrochemical Cytometry (VIEC) | Liposomes/Vesicles. nih.govrsc.org | Dynamics of cargo release from single vesicles, kinetics of pore formation. nih.govrsc.org | Demonstrates how membrane lipid composition can regulate the rate and mechanism of release. nih.govrsc.org |

Advanced Neutron Scattering Techniques for Membrane Dynamics

Neutron scattering methods are powerful, non-destructive tools for investigating the structure and dynamics of lipid bilayers, including those containing this compound. nih.govnih.gov These techniques are uniquely suited for studying biological membranes as they can probe a wide range of length (sub-angstrom to hundreds of nanometers) and time scales (sub-picosecond to microseconds). nih.govnih.gov A key advantage of neutron scattering is the ability to use isotopic substitution, particularly replacing hydrogen with deuterium (B1214612), to alter the neutron scattering length density. acs.org This contrast variation allows researchers to highlight specific components within a complex membrane assembly without significantly changing the system's physical properties. nih.govnih.gov

Techniques such as Quasi-Elastic Neutron Scattering (QENS) and Neutron Spin Echo (NSE) are particularly valuable. QENS provides information about the self-diffusion of molecules, shedding light on the movement of individual lipids within the membrane. acs.org NSE, with its high energy resolution, is adept at measuring slower, collective motions, such as membrane fluctuations and undulations, which occur on the nanometer length and nanosecond to microsecond time scales. nih.govaip.org Studies using these methods have revealed that membrane dynamics, such as fluctuations, increase significantly during lipid melting transitions, making the membranes softer and more dynamic. aip.org These approaches provide unparalleled insight into how molecules like this compound influence the collective behavior and physical properties of cell membranes. nih.govaip.org

Atomic Force Microscopy and Fluorescence Microscopy for Membrane Structure

Atomic Force Microscopy (AFM) has emerged as a revolutionary tool for characterizing the nanoscale structure and nanomechanical properties of model lipid membranes under physiological conditions. tandfonline.comnih.govmdpi.com AFM generates high-resolution topographical images by mechanically scanning a sharp probe over the sample surface. tandfonline.com This allows for the direct visualization of meso- and nanodomains in supported lipid bilayers containing sphingolipids like this compound. nih.gov The technique can differentiate between different lipid phases, for instance, identifying more ordered domains (rafts) that are often enriched in sphingolipids and cholesterol. mdpi.com

Beyond imaging, AFM can operate in a force spectroscopy mode (AFM-FS) to probe local mechanical properties. mdpi.comparksystems.com By measuring the force required for the AFM tip to puncture the bilayer (a breakthrough force), researchers can quantify the mechanical stability of different membrane domains. tandfonline.com Typically, lipid domains enriched in sphingomyelin and cholesterol exhibit higher breakthrough forces, correlating with increased lipid order and packing. tandfonline.com

Fluorescence microscopy, often used in conjunction with AFM, provides complementary information on membrane structure and dynamics. Techniques like Fluorescence Resonance Energy Transfer (FRET) can be used to study the fusion of vesicles with membranes, a process influenced by lipid composition. ub.edu Confocal microscopy allows for the visualization of fluorescently labeled lipids or probes within living cells, providing insights into their distribution and trafficking. ub.edu

Cellular and Molecular Biology Techniques

Isotopic Labeling and Metabolic Tracing Methodologies

Isotopic labeling is a fundamental technique for tracking the metabolic fate of molecules within complex biological systems. nih.gov To study the metabolism of this compound, stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) are incorporated into precursor molecules. nih.govcaymanchem.com For instance, cells can be cultured with stable isotope-labeled palmitate-d3 and L-serine-d3 to trace the de novo synthesis pathway of sphingolipids. nih.gov

The labeled lipids and their metabolites are then extracted and analyzed, typically using liquid chromatography-mass spectrometry (LC-MS). nih.govillinois.edu This powerful combination allows for the separation of different lipid species and their unequivocal identification and quantification based on their mass-to-charge ratio. nih.gov This approach makes it possible to distinguish between newly synthesized sphingolipids and the pre-existing, unlabeled pool, providing a dynamic view of metabolic flux. nih.gov Such tracing experiments are crucial for understanding how various stimuli or disease states alter the synthesis, turnover, and conversion of this compound to other bioactive sphingolipids like ceramide. illinois.edunih.gov

Immunostaining and Subcellular Localization Studies

Determining the precise subcellular location of this compound is key to understanding its function. Since this molecule is a type of sphingomyelin, specific probes that bind to sphingomyelin are used for its visualization. nih.gov Traditional antibody-based immunostaining is challenging for small lipids; therefore, toxin-based probes have become invaluable tools. nih.gov

Two such probes are lysenin and equinatoxin-II (EqtII), which bind to sphingomyelin with high affinity and specificity. nih.gov Studies using these probes in mammalian cells have revealed that sphingomyelin is not uniformly distributed. Both toxins effectively stain sphingomyelin in the plasma membrane. nih.gov However, they label different pools of the lipid, with evidence for heterogeneous distribution even within the plasma membrane. nih.gov In permeabilized cells, lysenin specifically stains late endosomes, while EqtII stains both late and recycling endosomes. nih.gov This differential staining indicates that distinct pools of sphingomyelin, synthesized by different enzymes (sphingomyelin synthase 1 and 2), reside in different organelles. nih.gov These methods are therefore essential for mapping the location of this compound and understanding its role in various cellular compartments.

In vitro Enzyme Activity Assays and Kinetic Analysis

The metabolic pathways involving this compound are governed by a suite of enzymes. In vitro assays are essential for characterizing the activity and kinetics of these enzymes, such as sphingomyelinases (which hydrolyze sphingomyelin to ceramide) and sphingomyelin synthases (which synthesize sphingomyelin from ceramide). nih.govnih.gov

These assays typically involve incubating a purified or recombinant enzyme with a specific substrate and measuring the rate of product formation. nih.govmdpi.com Substrates are often modified to facilitate detection. For example, radiolabeled sphingomyelin (with ¹⁴C in the phosphocholine headgroup) can be used, where the enzymatic activity is quantified by measuring the radioactivity of the released, water-soluble phosphocholine after separation from the lipid substrate. researchgate.net Alternatively, fluorogenic substrates, such as hexadecanoylamino-4-methylumbelliferyl phosphorylcholine (B1220837) (HMU-PC), release a fluorescent product upon hydrolysis, allowing for continuous and highly sensitive measurement of enzyme activity. mdpi.com By varying the substrate concentration, key kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax) can be determined, providing fundamental insights into enzyme efficiency and mechanism. nih.gov

Computational and Systems Biology Modeling Approaches in Lipid Research

The immense complexity of the sphingolipidome, with its thousands of distinct molecular species and interconnected metabolic pathways, presents a significant challenge for intuitive understanding. nih.gov Computational and systems biology approaches are increasingly being used to address this complexity by creating formal models of sphingolipid metabolism. nih.govnih.gov These models often use a framework of ordinary differential equations (ODEs) to describe the changes in the concentration of each lipid species over time. nih.gov

The kinetics of the enzymatic reactions are typically modeled using approaches like the Michaelis-Menten equation, while transport between cellular compartments is based on mass action laws. nih.gov To build these models, researchers integrate data from various sources, including literature, lipidomics (mass spectrometry-based quantification of lipids), and transcriptomics (gene expression data for metabolic enzymes). nih.govnih.gov

Once constructed, these models can be used to simulate the behavior of the sphingolipid network under different conditions, for instance, to predict how the inhibition of a specific enzyme would affect the levels of this compound and other related bioactive lipids. nih.govnih.gov Sensitivity analysis can identify the most influential reactions or parameters within the network, guiding future experimental research. researchgate.netresearchgate.net This systems-level approach is vital for unraveling the intricate regulatory mechanisms of sphingolipid metabolism and its role in health and disease. nih.govtandfonline.com

Enzymes and Molecular Regulators of N Hexadecanoylsphingosine 1 Phosphocholine Metabolism

Sphingomyelin (B164518) Synthase Family Members and Isoforms

Sphingomyelin synthases (SMS) are pivotal enzymes in the final step of sphingomyelin biosynthesis, transferring a phosphocholine (B91661) head group from phosphatidylcholine to ceramide, which results in the production of diacylglycerol and sphingomyelin. nih.govwikipedia.orgnih.govmdpi.com In mammals, the SMS family consists of two active isoforms, SMS1 and SMS2, and a related protein, SMSr, which synthesizes a sphingomyelin analog. wikipedia.orgnih.gov

SMS1 is predominantly located in the Golgi apparatus and is responsible for the bulk of cellular sphingomyelin production. nih.govresearchgate.netbiorxiv.org It plays a significant role in maintaining cellular homeostasis and has been implicated in various physiological processes. nih.gov Studies on mice lacking the Sms1 gene have revealed metabolic disturbances, including reduced body weight, loss of fat tissue, and insulin (B600854) resistance. nih.gov

SMS2 is primarily found at the plasma membrane. nih.govresearchgate.netbiorxiv.org While SMS1 is the major isoform in macrophages, SMS2 is more prominent in the liver. nih.gov The distinct subcellular localizations of SMS1 and SMS2 suggest they have different, though potentially overlapping, functions in cellular processes and signaling. nih.govresearchgate.net

SMS-related protein (SMSr) , the third member of the family, does not synthesize sphingomyelin but instead catalyzes the formation of ceramide phosphoethanolamine (CPE), a sphingomyelin analog abundant in invertebrates. wikipedia.orgnih.gov SMSr is located in the endoplasmic reticulum. biorxiv.org

Biochemical studies have shown that SMS1 and SMS2 form stable dimers, while SMSr has a hexameric structure. wikipedia.org Each monomer within the hexameric SMSr functions as an independent catalytic unit. wikipedia.org

Table 1: Sphingomyelin Synthase Family

| Enzyme | Gene | Location | Primary Function |

|---|---|---|---|

| Sphingomyelin Synthase 1 (SMS1) | SGMS1 | Golgi Apparatus | Bulk synthesis of cellular sphingomyelin. nih.govresearchgate.netbiorxiv.org |

| Sphingomyelin Synthase 2 (SMS2) | SGMS2 | Plasma Membrane | Likely involved in signal transduction. nih.govresearchgate.netbiorxiv.org |

| Sphingomyelin Synthase-related Protein (SMSr) | SAMD8 | Endoplasmic Reticulum | Synthesis of ceramide phosphoethanolamine (CPE). wikipedia.orgnih.govbiorxiv.org |

Sphingomyelinase Isoforms: Acid and Neutral, and their Regulation

Sphingomyelinases (SMases) are enzymes that catalyze the hydrolysis of sphingomyelin into ceramide and phosphocholine. scilit.comnih.govnih.gov They are broadly classified based on their optimal pH into acid, neutral, and alkaline isoforms. nih.govnih.gov Acid and neutral sphingomyelinases are key regulators of ceramide levels, a bioactive lipid involved in processes like apoptosis and inflammation. nih.govcdnsciencepub.com

Acid Sphingomyelinase (aSMase) , encoded by the SMPD1 gene, exists in two forms: lysosomal (L-SMase) and secretory (S-SMase), which arise from differential trafficking of a common protein precursor. nih.govnih.govmdpi.combiosino.org

L-SMase is found within lysosomes and is crucial for the constitutive turnover of sphingomyelin. nih.gov A deficiency in aSMase leads to Niemann-Pick disease, a lysosomal storage disorder characterized by the accumulation of sphingomyelin. nih.gov

S-SMase is secreted from the cell and is involved in regulated ceramide generation in response to inflammatory cytokines like TNF-α and IL-1β. nih.govnih.gov The secretion of S-SMase is a regulated process, with Serine 508 being a crucial residue for this regulation. nih.gov Inhibition of aSMase has been observed with compounds like fluoxetine. wikipedia.org

Neutral Sphingomyelinases (nSMases) are a family of magnesium-dependent enzymes that are active at a neutral pH. scilit.comnih.gov In mammals, this family includes nSMase1, nSMase2, and nSMase3. scilit.comnih.govmdpi.com

nSMase2 , encoded by the SMPD3 gene, is the most extensively studied isoform and is implicated in various cellular responses, including cell growth arrest, apoptosis, and inflammation. scilit.comnih.gov It can be activated by various stimuli such as TNF-α, IL-1β, and oxidative stress. nih.govresearchgate.net The activation of nSMase in response to TNF-α involves a protein called Factor Associated with Neutral sphingomyelinase (FAN). nih.gov Anionic phospholipids (B1166683), such as phosphatidylserine, have been shown to stimulate nSMase activity. nih.govnih.gov

Regulation of Sphingomyelinases: The activity of both acid and neutral sphingomyelinases is tightly regulated by a variety of factors. cdnsciencepub.com These include:

Cytokines: Inflammatory cytokines like TNF-α and IL-1β are potent activators of both aSMase and nSMase. nih.govnih.govnih.govresearchgate.netnih.gov

Oxidants: Oxidative stress can modulate the activity of these enzymes. cdnsciencepub.comresearchgate.net

Lipids: Other lipids, such as anionic phospholipids, diacylglycerol, and arachidonic acid, can influence SMase activity. nih.govcdnsciencepub.comnih.gov

Proteins: Regulatory proteins like FAN and caspases play a role in the activation of nSMases. cdnsciencepub.comnih.gov

Table 2: Key Sphingomyelinase Isoforms

| Enzyme | Gene | Location | Activators | Inhibitors |

|---|---|---|---|---|

| Acid Sphingomyelinase (aSMase) | SMPD1 | Lysosomes, Secreted | Inflammatory cytokines (TNF-α, IL-1β). nih.govnih.gov | Fluoxetine. wikipedia.org |

| Neutral Sphingomyelinase 2 (nSMase2) | SMPD3 | Plasma Membrane, Golgi | TNF-α, IL-1β, Oxidative stress, Anionic phospholipids. nih.govnih.govresearchgate.netnih.gov | Glutathione. nih.gov |

Key Enzymes in the Kennedy Pathway Influencing Phosphorylcholine (B1220837) Availability

The Kennedy pathway, also known as the CDP-choline pathway, is the primary route for the de novo synthesis of phosphatidylcholine (PC), a crucial precursor for sphingomyelin synthesis. wikipedia.orgwikipedia.orgnih.gov The availability of phosphorylcholine, a key intermediate in this pathway, is regulated by several key enzymes. nih.govresearchgate.net

Choline (B1196258) kinase (CK) is the first enzyme in the Kennedy pathway, catalyzing the phosphorylation of choline to produce phosphocholine. wikipedia.orgnih.govnih.gov This reaction requires ATP and magnesium. nih.gov In humans, there are two main isoforms, ChoKα and ChoKβ, encoded by the CHKA and CHKB genes, respectively. nih.gov While both are widely expressed, ChoKα is enriched in the testis and liver, and ChoKβ is prominent in the liver and heart. wikipedia.org Under normal conditions, choline kinase is not the rate-limiting step of the pathway; however, its expression and activity are increased in rapidly dividing cells to meet the higher demand for PC synthesis. wikipedia.org